![molecular formula C14H15NO2 B2897763 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 54621-12-4](/img/structure/B2897763.png)

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Vue d'ensemble

Description

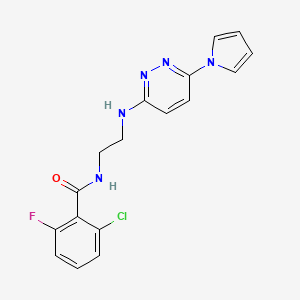

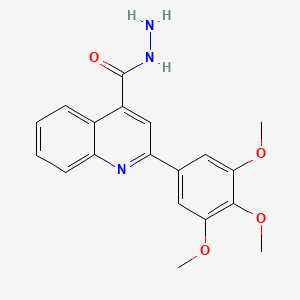

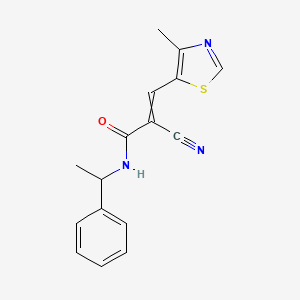

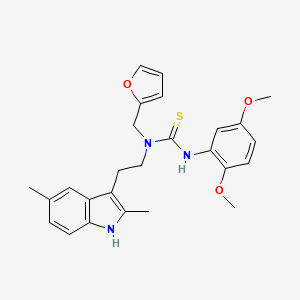

“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a chemical compound with the molecular formula C14H15NO2 . It is a derivative of carbazole . The compound has a molecular weight of 229.27 .

Synthesis Analysis

The synthesis of “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” involves several steps. In one method, phenylhydrazine is dissolved in dichloromethane, and magnesium sulfate is added. The mixture is stirred, filtered, and the filtrate is evaporated. The residue is then taken up in benzene, and zinc chloride is added. The mixture is heated under reflux for several hours .Molecular Structure Analysis

The InChI code for “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- Carbazole derivatives including 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] have been synthesized and characterized using spectroscopic techniques. These compounds, especially ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2′-[1,3]dithiolane]-2-yl)acetate, demonstrated intermolecular interactions and stabilization energy dynamics due to their electronic structures (Serdaroğlu et al., 2021).

Catalytic Applications

- Silver(I)-catalyzed reactions involving tetrahydrospiro[carbazole-4,3′-indoline] scaffolds are key for synthesizing complex spirooxindole molecules, indicating the role of such structures in facilitating mild and efficient chemical syntheses (Sharma et al., 2016).

Stereochemistry and Synthesis Variants

- Research on diastereoselective synthesis involving tetrahydrospiro[carbazole-1,3'-indolines] highlights the versatility of these compounds in generating various isomers and derivatives through controlled chemical reactions (Wang et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] are currently unknown. This compound is a derivative of tetrahydrocarbazole, a motif that is ubiquitous in natural products and biologically active compounds . .

Mode of Action

The compound contains a dioxolane ring and an ethylacetate substituent, which point to opposite sides of the carbazole plane This structural feature may influence its interaction with potential targets

Biochemical Pathways

As a derivative of tetrahydrocarbazole, it may potentially influence pathways where tetrahydrocarbazole and its derivatives are involved . .

Pharmacokinetics

Its molecular weight is 229.28 , which is within the range generally favorable for oral bioavailability.

Propriétés

IUPAC Name |

spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVAQBRMUPGCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1NC4=CC=CC=C34)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]ethyl}pyrrolidin-2-one](/img/structure/B2897681.png)

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)

![3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2897698.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)